alpha-(2-Furanylmethylene)-1H-benzimidazole-2-acetonitrile

Description

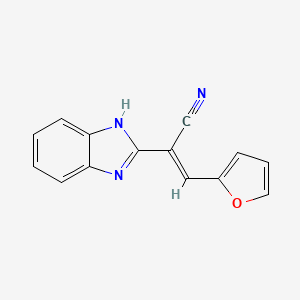

Alpha-(2-Furanylmethylene)-1H-benzimidazole-2-acetonitrile is a heterocyclic compound featuring a benzimidazole core linked to a 2-furanylmethylene group and an acetonitrile moiety. The benzimidazole scaffold is known for its pharmacological relevance, including antimicrobial and antitumor activities .

Properties

IUPAC Name |

(E)-2-(1H-benzimidazol-2-yl)-3-(furan-2-yl)prop-2-enenitrile | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H9N3O/c15-9-10(8-11-4-3-7-18-11)14-16-12-5-1-2-6-13(12)17-14/h1-8H,(H,16,17)/b10-8+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PINFVMBXAWOWAD-CSKARUKUSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)NC(=N2)C(=CC3=CC=CO3)C#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C2C(=C1)NC(=N2)/C(=C/C3=CC=CO3)/C#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H9N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

235.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

57319-72-9 | |

| Record name | 1H-Benzimidazole-2-acetonitrile, alpha-(2-furanylmethylene)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0057319729 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of alpha-(2-Furanylmethylene)-1H-benzimidazole-2-acetonitrile typically involves the condensation of 2-furylmethylene with benzimidazole-2-acetonitrile. One common method is the Knoevenagel condensation reaction, where furfural reacts with malononitrile in the presence of a base catalyst such as piperidine or pyridine . The reaction is usually carried out under reflux conditions in an organic solvent like ethanol or methanol.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and solid acid or base catalysts can enhance the efficiency and yield of the reaction. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

Alpha-(2-Furanylmethylene)-1H-benzimidazole-2-acetonitrile undergoes various chemical reactions, including:

Oxidation: The furan ring can be oxidized to form furan derivatives.

Reduction: The nitrile group can be reduced to an amine.

Substitution: The benzimidazole moiety can undergo electrophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).

Substitution: Electrophiles such as halogens (e.g., bromine) or nitro groups in the presence of a Lewis acid catalyst.

Major Products Formed

Oxidation: Furan-2-carboxylic acid derivatives.

Reduction: Benzimidazole-2-ethylamine derivatives.

Substitution: Halogenated or nitro-substituted benzimidazole derivatives.

Scientific Research Applications

Alpha-(2-Furanylmethylene)-1H-benzimidazole-2-acetonitrile has several applications in scientific research:

Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

Medicine: Explored for its potential use in drug development, particularly as inhibitors of specific enzymes or receptors.

Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique structural properties.

Mechanism of Action

The mechanism of action of alpha-(2-Furanylmethylene)-1H-benzimidazole-2-acetonitrile involves its interaction with specific molecular targets. The furan ring and benzimidazole moiety can interact with enzymes or receptors, leading to inhibition or activation of biological pathways. For example, the compound may inhibit the activity of certain kinases or proteases, thereby affecting cellular signaling and metabolic processes .

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

The compound is structurally related to three key analogs:

1H-Benzimidazole-2-acetonitrile, alpha-(phenylmethylene)- (CAS 57319-66-1) : Replaces the 2-furanyl group with a phenyl ring .

alpha-[[5-(2,5-Dichlorophenyl)-2-furanyl]methylene]-1H-benzimidazole-2-acetonitrile (CAS 302552-89-2) : Adds a 2,5-dichlorophenyl substituent to the furanyl group .

Ethyl 6-(4-bromophenyl)-8-methyl-4-oxo-2,3,4,6-tetrahydropyrimido[2,1-b][1,3]thiazine-7-carboxylate (CAS 5883-68-1) : Shares a benzimidazole-like core but includes a bromophenyl and ester group .

Table 1: Key Physicochemical Properties of Analogs

*Estimates for the target compound assume reduced hydrophobicity compared to phenylmethylene and dichlorophenyl analogs.

Substituent Impact on Properties

- Phenyl vs. Furanyl Groups: The phenylmethylene analog (logPoct/wat = 3.145) is more hydrophobic than the target compound due to the nonpolar phenyl ring. The furanyl group’s oxygen atom likely reduces logPoct/wat (~2.8–3.0), enhancing aqueous solubility .

- Chlorine Substituents : The dichlorophenyl-furanyl analog (CAS 302552-89-2) exhibits higher molecular weight and logPoct/wat (>3.5) due to electron-withdrawing Cl atoms, which reduce water solubility (log10WS < -6.0) .

- Molecular Volume : The McGowan volume (McVol) increases with bulkier substituents. The dichlorophenyl analog likely exceeds 200 ml/mol, whereas the target compound’s McVol is closer to the phenylmethylene analog (190.66 ml/mol) .

Biological Activity

Alpha-(2-Furanylmethylene)-1H-benzimidazole-2-acetonitrile is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews its biological activity, focusing on its mechanisms of action, pharmacological properties, and relevant case studies.

- Molecular Formula : C16H11N3

- Molecular Weight : 245.2786 g/mol

- CAS Registry Number : 57319-66-1

The biological activity of alpha-(2-Furanylmethylene)-1H-benzimidazole-2-acetonitrile is attributed to its interaction with various biological targets. Notably, compounds with a benzimidazole core have demonstrated a range of pharmacological effects, including:

- Enzyme Inhibition : Many derivatives exhibit inhibitory effects on enzymes such as acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), which are crucial in neurodegenerative diseases like Alzheimer's.

- Antimicrobial Activity : Some benzimidazole derivatives show promising antimicrobial properties against various pathogens.

Enzyme Inhibition Studies

A study assessing the inhibitory potential of various benzimidazole derivatives, including alpha-(2-Furanylmethylene)-1H-benzimidazole-2-acetonitrile, revealed significant activity against AChE and BuChE. The results are summarized in the following table:

| Compound | IC50 (µM) AChE | IC50 (µM) BuChE |

|---|---|---|

| Alpha-(2-Furanylmethylene)-1H-benzimidazole-2-acetonitrile | 0.050 ± 0.001 | 0.080 ± 0.001 |

| Donepezil | 0.016 ± 0.12 | 0.30 ± 0.010 |

| Compound with Chloro Groups | 0.050 ± 0.001 | 0.080 ± 0.001 |

These findings indicate that the compound possesses a potent inhibitory effect comparable to or better than the standard drug, donepezil .

Structure-Activity Relationship (SAR)

The SAR analysis indicates that modifications at specific positions on the benzimidazole ring can enhance biological activity. For instance, the presence of electron-withdrawing groups such as chloro at positions 3 and 4 significantly increases AChE inhibition potency .

Neuroprotective Effects

In a recent case study, alpha-(2-Furanylmethylene)-1H-benzimidazole-2-acetonitrile was evaluated for its neuroprotective effects in vitro. The compound demonstrated the ability to reduce oxidative stress markers in neuronal cell lines exposed to neurotoxic agents, suggesting potential therapeutic applications in neurodegenerative diseases .

Antimicrobial Activity

Another study investigated the antimicrobial efficacy of this compound against various bacterial strains. Results showed that it exhibited significant antibacterial activity, particularly against Gram-positive bacteria, indicating its potential as an antimicrobial agent .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.